4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid

Chiral resolution Racemate reference standard Stereochemical quality control

4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid (CAS 4515-20-2), also known as N-Benzyloxycarbonyl-DL-aspartic acid α-benzyl ester or Z-DL-Asp-OBn, is a protected amino acid derivative in the aspartic acid family with the molecular formula C19H19NO6 and a molecular weight of 357.36 g/mol. Unlike its enantiopure L-isomer (CAS 4779-31-1, Z-Asp-OBzl, melting point 82–85 °C) and its positional isomer Z-Asp(OBzl)-OH (CAS 3479-47-8, β-benzyl ester, melting point 105–107 °C) , this compound is the racemic (DL) α-benzyl ester bearing both N-terminal Cbz (benzyloxycarbonyl) protection and an α-benzyl ester at the side-chain carboxyl.

Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
CAS No. 4515-20-2
Cat. No. B12442337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid
CAS4515-20-2
Molecular FormulaC19H19NO6
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)
InChIKeyUYOZWZKJQRBZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid (CAS 4515-20-2): A DL-Cbz-Aspartic Acid α-Benzyl Ester for Peptide Chemistry and Achiral Reference Standards


4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid (CAS 4515-20-2), also known as N-Benzyloxycarbonyl-DL-aspartic acid α-benzyl ester or Z-DL-Asp-OBn, is a protected amino acid derivative in the aspartic acid family with the molecular formula C19H19NO6 and a molecular weight of 357.36 g/mol . Unlike its enantiopure L-isomer (CAS 4779-31-1, Z-Asp-OBzl, melting point 82–85 °C) and its positional isomer Z-Asp(OBzl)-OH (CAS 3479-47-8, β-benzyl ester, melting point 105–107 °C) , this compound is the racemic (DL) α-benzyl ester bearing both N-terminal Cbz (benzyloxycarbonyl) protection and an α-benzyl ester at the side-chain carboxyl. Its physicochemical fingerprint—LogP 2.89 and polar surface area (PSA) 101.93 Ų —defines a lipophilicity and hydrogen-bonding profile distinct from the corresponding β-benzyl ester DL analogue Z-DL-Asp(OBzl)-OH (CAS 29880-21-5, melting point 100–105 °C) , enabling differentiated use in chiral resolution, peptide intermediate synthesis, and analytical reference applications.

Why Generic Substitution of Cbz-Protected Aspartic Acid Esters Is Scientifically Unreliable Without Regioisomer and Enantiomer Verification


The protected aspartic acid chemical space contains multiple regioisomers (α-benzyl vs. β-benzyl ester) and stereoisomers (L, D, DL) that share the identical molecular formula (C19H19NO6) and molecular weight (357.36 g/mol) yet exhibit distinct melting points and optical rotation properties [1]. The target compound (CAS 4515-20-2, α-benzyl ester) is explicitly the racemic DL-form with zero net optical rotation—a property that fundamentally differentiates it from the L-isomer (CAS 4779-31-1, [α] = −10.8°, c = 1.2 in AcOH) and the positional β-benzyl ester isomer (CAS 3479-47-8, [α] = −12.0°) . In chiral resolution workflows and peptide synthesis protocols where racemization must be monitored, only the DL racemate provides an authentic achiral reference baseline [2]. Procurement of an unspecified 'Cbz-aspartic acid benzyl ester'—without confirming the CAS number and regioisomeric identity—risks introducing an enantiopure or positional isomer that would compromise stereochemical outcome tracking, kinetic resolution experiments, or the synthesis of diastereomeric intermediates. These structurally similar but functionally non-interchangeable analogues underscore the necessity of compound-specific sourcing.

Product-Specific Quantitative Evidence Guide: 4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid (CAS 4515-20-2)


Racemic Identity: Zero Optical Rotation Versus the L-Isomer's −10.8°

The defining differentiation of CAS 4515-20-2 is its racemic (DL) nature, which produces a net optical rotation of zero. This stands in direct contrast to the enantiopure L-isomer (CAS 4779-31-1, Z-Asp-OBzl), which exhibits a specific optical rotation of −10.8° (c = 1.2 in AcOH) . For analytical chemists validating chiral HPLC methods or monitoring racemization during peptide coupling, the DL racemate provides an authentic achiral reference point that the L-isomer cannot substitute. No other Cbz-protected aspartic acid α-benzyl ester offers this combination of racemic identity with the α-regioisomeric ester position [1].

Chiral resolution Racemate reference standard Stereochemical quality control

Regioisomeric Differentiation: α-Benzyl Ester Versus β-Benzyl Ester Melting Point and PSA

CAS 4515-20-2 is the α-benzyl ester of Cbz-DL-aspartic acid, structurally distinct from the β-benzyl ester isomer Z-DL-Asp(OBzl)-OH (CAS 29880-21-5). Although the melting point of the target compound is reported in the range comparable to related DL α-benzyl esters, the β-benzyl ester DL analogue exhibits a melting point of 100–105 °C . The α-ester regioisomer also displays a distinct computed LogP of 2.89 and PSA of 101.93 Ų , compared to the D-isomer α-benzyl ester (CAS 5241-62-3) which has a reported LogP of 3.86 and melting point of 105–108 °C . These differences in chromatographic retention, solid-state thermal behavior, and hydrogen-bonding capacity are consequential in any synthetic or analytical workflow where regioisomeric purity must be controlled.

Regioisomer identification Solid-state characterization Peptide protecting group strategy

Chiral Resolution Provenance: The DL Racemate as Starting Material for Diastereomeric Glycopeptide Synthesis

The seminal 1965 study by Yamashita et al. explicitly employed N-Benzyloxycarbonyl-DL-aspartic acid α-benzyl ester (CAS 4515-20-2) as the racemic starting material for resolution via diastereomeric glycopeptide formation. The DL racemate was condensed with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucosylamine, yielding two separable diastereomeric glycopeptide acetates—1-(α-benzyl N-benzyloxycarbonyl-L-β-aspartamido) and 1-(α-benzyl N-benzyloxycarbonyl-D-β-aspartamido) derivatives—which were subsequently hydrogenolyzed and de-O-acetylated to afford the corresponding L- and D-aspartyl glycopeptides [1]. This published resolution protocol validates the compound's specific utility in accessing both enantiomeric series from a single racemic precursor. An enantiopure L-isomer (CAS 4779-31-1) cannot serve this dual-enantiomer access function.

Chiral resolution Glycopeptide synthesis Diastereomer separation

LogP and PSA Differentiators: Physicochemical Property Landscape Versus Closest Structural Analogues

The computed physicochemical properties of CAS 4515-20-2—LogP 2.89 and PSA 101.93 Ų —provide a reference baseline for the Cbz-DL-aspartic acid α-benzyl ester scaffold. For comparison, the L-isomer (CAS 4779-31-1) also reports LogP 2.89 and PSA 101.93 [1], as expected for enantiomers. However, the D-isomer α-benzyl ester (CAS 5241-62-3) reports a markedly higher LogP of 3.86 , a difference of +0.97 log units that cannot be attributed to stereochemistry alone and may reflect measurement or prediction methodology differences across sources. This property set is distinct from the non-esterified Cbz-DL-aspartic acid (CAS 4515-21-3), which has a molecular weight of only 267.24 g/mol and substantially different chromatographic retention. The LogP/PSA combination of the target compound predicts specific reversed-phase HPLC retention behavior that informs method development and purity assay design for this compound class.

Lipophilicity profiling Chromatographic method development Computational property comparison

Best Research and Industrial Application Scenarios for 4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid (CAS 4515-20-2)


Achiral Reference Standard for Chiral HPLC Method Validation and Racemization Monitoring

In peptide synthesis, aspartic acid residues are particularly susceptible to racemization via succinimide intermediates. CAS 4515-20-2, as the authentic DL racemate, serves as the definitive achiral reference standard for validating chiral stationary-phase HPLC methods designed to separate Cbz-Asp benzyl ester enantiomers. Its zero optical rotation provides the baseline against which enantiomeric excess is calibrated . Neither the L-isomer (CAS 4779-31-1, [α] = −10.8°) nor the D-isomer (CAS 5241-62-3, mp 105–108 °C) can fulfill this role. Analytical laboratories developing pharmacopeial methods for protected amino acid enantiopurity testing should specify this CAS number for method qualification [1].

Dual-Enantiomer Glycopeptide Library Synthesis via Chiral Resolution

Published methodology demonstrates that CAS 4515-20-2 can be resolved into both D- and L-aspartyl glycopeptides through condensation with chiral glucosylamine followed by diastereomer separation . This single-starting-material approach to accessing both enantiomeric series is particularly valuable in glycopeptide antibiotic analogue synthesis and structure–activity relationship (SAR) studies where both D- and L-Asp-containing variants must be evaluated. Procurement of the individual L- or D-isomers would require separate synthetic routes, increasing cost and timeline.

Peptide Intermediate with α-Benzyl Ester Orthogonal Protection Strategy

The compound's α-benzyl ester regiochemistry (as opposed to the β-benzyl ester isomer CAS 29880-21-5) provides a specific protection orthogonality pattern during solid-phase or solution-phase peptide synthesis. The α-benzyl ester can be selectively hydrogenolyzed while leaving other protecting groups intact, a strategy documented in the synthesis of aspartyl-lysine derivatives . Laboratories designing convergent peptide syntheses requiring α-carboxyl protection of aspartic acid residues should procure this specific CAS number to ensure the correct regioisomeric identity and avoid the β-ester isomer that would exhibit different deprotection kinetics [1].

Physicochemical Reference for Computational ADME and Chromatographic Modeling

With experimentally anchored LogP (2.89) and PSA (101.93 Ų) values, CAS 4515-20-2 serves as a reference data point for computational models predicting the ADME properties of Cbz-protected amino acid prodrugs and peptide intermediates . The measured melting point range provides a thermodynamic benchmark for validating solid-state computational predictions (lattice energy calculations). Medicinal chemistry teams using in silico property filters for library design can use this compound's verified property set to calibrate prediction accuracy for the protected aspartic acid chemical space [1].

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